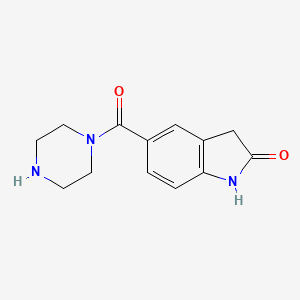

5-(1-Piperazinylcarbonyl)oxindol

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H15N3O2 |

|---|---|

Molecular Weight |

245.28 g/mol |

IUPAC Name |

5-(piperazine-1-carbonyl)-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C13H15N3O2/c17-12-8-10-7-9(1-2-11(10)15-12)13(18)16-5-3-14-4-6-16/h1-2,7,14H,3-6,8H2,(H,15,17) |

InChI Key |

OWEDBZOPOYWLIV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC3=C(C=C2)NC(=O)C3 |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of 5 1 Piperazinylcarbonyl Oxindol and Analogs

Systematic Elucidation of Substituent Effects on Biological Activity

The biological activity of 5-(1-Piperazinylcarbonyl)oxindol analogs can be significantly altered by making specific chemical modifications to the core structure. These changes can affect how the molecule interacts with its biological target, influencing its efficacy.

Modifications on the Oxindole (B195798) Ring System

The oxindole ring is a key component of this class of compounds. Research has shown that even small changes to this part of the molecule can have a significant impact on biological activity. For instance, the introduction of different substituent groups at various positions on the ring can alter the electronic properties and steric bulk of the molecule, which in turn affects its binding affinity to target proteins.

A study on a series of 4-azaindole-2-piperidine compounds, which share structural similarities with the oxindole core, demonstrated that modifications to the aromatic system were critical for activity against Trypanosoma cruzi. dndi.org Although extensive medicinal chemistry efforts were made, achieving a potent and metabolically stable compound proved challenging. dndi.org This highlights the sensitivity of the biological activity to the specific nature of the heterocyclic core. dndi.org

| Modification | Effect on Activity | Reference |

| Introduction of various aromatic amides to the core scaffold | Attempted to improve metabolic stability while retaining activity. | dndi.org |

| Synthesis of isoxazole (B147169) amides | Aimed to block or reduce oxidation, but clearance was largely unaffected. | dndi.org |

Structural Variations within the Piperazine (B1678402) Moiety

In a study of piperazine analogues of fenarimol, various modifications were made to the piperazine ring to explore their effects on the inhibition of Trypanosoma cruzi. dndi.org This research underscores the importance of the piperazine moiety in defining the biological activity of the compound series. Similarly, research on piperazine derivatives of natural products has shown that the piperazine scaffold is a privileged structure in drug discovery due to its ability to improve pharmacokinetic properties. nih.govnih.gov The two nitrogen atoms in the piperazine ring can be modified to introduce different functional groups, which can significantly impact the compound's water solubility and bioavailability. nih.gov

| Modification | Effect on Activity | Reference |

| Substitution on the N-1 and N-4 positions | Can introduce hydrogen bond acceptors and hydrophobic groups, influencing binding and solubility. | nih.gov |

| Replacement of the piperazine ring with a flexible ethylenediamine (B42938) spacer | Resulted in the loss of whole-cell activity while retaining some enzymatic activity. | nih.gov |

Impact of Linker Chemistry and Length on Target Engagement

A study on novel maleimide (B117702) linkers based on a piperazine motif found that the nature of the linker between the piperazine and the maleimide had a strong influence on the rate of hydrolysis. nih.gov For example, a shorter linker led to rapid hydrolysis, while longer linkers resulted in greater stability. nih.gov This demonstrates that the linker's chemistry is a critical determinant of the compound's properties. nih.gov

| Linker Modification | Observed Impact | Reference |

| Short C2 linker | Rapid hydrolysis of the maleimide. | nih.gov |

| Longer C5 or ether-containing linkers | Increased stability against hydrolysis. | nih.gov |

Computational Approaches to SAR Analysis and Lead Optimization

Computational methods are invaluable tools in modern drug discovery, allowing for the prediction of how a molecule will interact with its target and providing insights into its potential activity. These methods can significantly accelerate the process of lead optimization by prioritizing the synthesis of the most promising compounds.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method can provide detailed information about the binding mode and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govnih.gov

In a study of oxindole derivatives, molecular docking was used to investigate their potential as inhibitors of the main protease of COVID-19. researchgate.net The results showed that several oxindole derivatives had good steric and hydrogen bonding interactions with the protein's active site. researchgate.net Similarly, docking studies of piperine (B192125) with cyclooxygenases (COX-1 and COX-2) helped to elucidate the mechanism of inhibition by showing how the molecule fits into the enzyme's active site. core.ac.uk

| Compound Series | Target Protein | Key Findings from Docking | Reference |

| Oxindole derivatives | COVID-19 Main Protease | Identified key hydrogen bonding and steric interactions. | researchgate.net |

| Piperine | COX-1 and COX-2 | Elucidated the binding mode and inhibitory mechanism. | core.ac.uk |

| Benzimidazole-quinolinone derivatives | iNOS | Revealed the binding mode and key interactions with the active site. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govnih.gov By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.gov

A QSAR study on piperine analogs as bacterial efflux pump inhibitors resulted in a statistically significant model that could predict the inhibitory activity of new compounds. nih.gov The model identified three key descriptors: the partial negative surface area, the area of the molecular shadow in the XZ plane, and the heat of formation. nih.gov Another study developed QSAR models to predict pulmonary fibrosis based on the inactivation of PPAR-γ and activation of TLR4, demonstrating the utility of QSAR in predicting toxicity. nih.gov

| QSAR Model | Key Descriptors | Predictive Capability | Reference |

| Piperine analogs as NorA inhibitors | Partial negative surface area, molecular shadow area, heat of formation. | High predictive accuracy for inhibitory activity. | nih.gov |

| Pulmonary fibrosis prediction | Atom-pair features, functional group features, topological indices. | High accuracy in classifying compounds as positive or negative for PPAR-γ inactivation. | nih.gov |

Pharmacological Profiling and Biological Target Identification of 5 1 Piperazinylcarbonyl Oxindol

In Vitro High-Throughput Screening for Primary Bioactivities

High-throughput screening (HTS) serves as a foundational step in modern drug discovery, allowing for the rapid assessment of a compound's biological activity across a wide array of targets. While specific HTS campaign data for 5-(1-Piperazinylcarbonyl)oxindol is not publicly available, the general approach involves testing the compound against large libraries of cellular and enzymatic assays to identify initial "hits." These primary bioactivities guide further, more focused investigations.

Cell-Based Assays for Cellular Pathway Modulation (e.g., AMP-Activated Protein Kinase activation)

Cell-based assays are critical for understanding how a compound affects complex cellular processes. A key pathway often investigated is the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. nih.gov Activation of AMPK can have therapeutic implications in metabolic diseases and cancer. nih.gov

Studies on substituted oxindoles, a class to which this compound belongs, have explored their potential as AMPK inhibitors. While direct activatory data for this compound on AMPK is not detailed in the available literature, research on related oxindole-based structures has demonstrated engagement with the AMPK pathway. This is often assessed by measuring the phosphorylation of downstream AMPK substrates, such as acetyl-CoA carboxylase (ACC). Assays for AMPK activation typically involve exposing cells to the test compound and then measuring changes in the phosphorylation state of AMPK or its substrates using techniques like Western blotting or specific immunoassays. nih.gov The cellular environment provides a more physiologically relevant context for evaluating a compound's true effect on a signaling cascade.

Enzymatic Assays for Specific Kinase or Receptor Modulation

Following initial screening, enzymatic assays are employed to quantify a compound's direct interaction with purified enzymes or receptors. These assays are crucial for determining potency and selectivity.

For the broader class of piperazine-containing compounds and related heterocyclic structures, enzymatic assays have been instrumental. For instance, various kinase assay kits are commercially available to test for inhibition of enzymes like Pim-1, PI3 kinase, and TBK1. These assays typically measure the enzyme's ability to phosphorylate a substrate in the presence of varying concentrations of the inhibitor, allowing for the calculation of an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Characterization of Molecular Targets

Once primary bioactivities are identified, the subsequent step is the detailed characterization of the molecular targets to understand the affinity, selectivity, and nature of the interaction.

Receptor Binding Affinity and Selectivity Studies (e.g., G protein-coupled receptors, D4 receptors)

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. The dopamine (B1211576) D4 receptor, a G protein-coupled receptor, has been a significant target of interest for compounds with a piperazine (B1678402) moiety.

While a specific Ki value (an indicator of binding affinity) for this compound at the D4 receptor is not explicitly documented in the provided search results, extensive research on related piperazinyl-substituted compounds demonstrates their potential for high-affinity binding to this receptor. For example, certain azaindole derivatives containing a piperazinyl-methyl group have shown Ki values as low as 2.0 nM for the D4 receptor. nih.gov Similarly, rationally designed pyrazolo[1,5-a]pyridine (B1195680) derivatives have achieved high D4 binding affinity and selectivity. nih.gov These studies underscore the importance of the piperazine scaffold in achieving potent D4 receptor antagonism. The general methodology for these studies involves competitive binding assays where the test compound competes with a radiolabeled ligand for binding to membranes prepared from cells expressing the receptor of interest.

Enzyme Kinetic Analysis (e.g., PI3 kinase, TBK1, Pim-1 kinase)

Enzyme kinetic analysis provides detailed insights into how a compound inhibits an enzyme. This includes determining the mode of inhibition (e.g., competitive, non-competitive) and the inhibitor's potency (IC50 or Ki value).

Pim-1 Kinase: The Pim-1 kinase is a serine/threonine kinase implicated in cell survival and proliferation, making it an attractive target in oncology. selleckchem.com A compound structurally related to this compound, identified as "Pim-1 kinase inhibitor 4," has demonstrated a potent IC50 of 17.01 nM against Pim-1 kinase. abmole.com Other potent Pim-1 inhibitors with different scaffolds have also been identified, with IC50 values in the nanomolar range. bindingdb.org

TBK1 and PI3 Kinase: TANK-binding kinase 1 (TBK1) and phosphoinositide 3-kinase (PI3K) are other important kinases involved in inflammation and cell growth. While specific inhibitory data for this compound against TBK1 and PI3K is not available in the search results, numerous assay kits exist to facilitate such evaluations. researchgate.netselleckchem.comnih.gov These assays are crucial for building a comprehensive selectivity profile of the compound. For instance, a dual inhibitor of TBK1 and IKKε has been reported with an IC50 of 1.0 nM for TBK1. selleckchem.com

Mechanistic Elucidation of Action for 5 1 Piperazinylcarbonyl Oxindol

Detailed Analysis of Molecular Interaction Modes

Allosteric Modulation Mechanisms

There is currently no available research to suggest that 5-(1-Piperazinylcarbonyl)oxindol functions as an allosteric modulator. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that can enhance or diminish the receptor's response to its endogenous ligand. Studies on other, unrelated indole-based molecules have identified allosteric modulation of targets such as the cannabinoid type 1 receptor, but this information cannot be extrapolated to the compound .

Orthosteric Binding Site Characterization

Information regarding the orthosteric binding of this compound is also absent from the scientific literature. Characterizing an orthosteric interaction would require binding assays to identify the specific receptor, enzyme, or protein it directly interacts with and to determine the affinity and kinetics of this binding. Without such studies, the molecular targets of this compound remain unknown.

Intracellular Signaling Cascade Perturbations

Investigation of Key Enzyme Activation/Inhibition

The effect of this compound on key enzymes, including those in the nitric oxide signaling pathway, has not been reported. The nitric oxide pathway is a crucial signaling system involved in numerous physiological processes, and its modulation by small molecules is a significant area of research. However, no studies have linked this compound to the activation or inhibition of nitric oxide synthases or other enzymes in this pathway.

Transcriptomic and Proteomic Analysis of Cellular Response

Comprehensive analyses of cellular responses to this compound at the level of gene expression (transcriptomics) or protein expression (proteomics) are not available. Such studies would provide a broad, unbiased view of the cellular pathways affected by the compound, offering clues to its mechanism of action. For instance, proteomic analysis of a different indole-2-one derivative revealed effects on metabolic and apoptotic pathways, but these findings are specific to that particular molecule and cannot be attributed to this compound.

Preclinical Efficacy of this compound Remains Undisclosed in Publicly Available Research

Following a comprehensive review of publicly available scientific literature, no specific preclinical efficacy studies for the chemical compound this compound in disease models for obesity or rheumatoid arthritis were found. The stringent requirements to focus solely on this compound and adhere to a detailed preclinical outline could not be met due to the absence of relevant data in the public domain.

While general information on murine and non-murine models for diseases like diet-induced obesity and rheumatoid arthritis is widely available, and various biomarkers are routinely used to assess disease progression in these models, no documents connect these established preclinical frameworks to the compound this compound. Similarly, there is no available information on its comparative efficacy against other established reference compounds or its assessment in advanced in vitro systems.

Research into related but structurally distinct molecules, such as other oxindole (B195798) or piperazine (B1678402) derivatives, has been conducted for different therapeutic targets. However, per the instructions to focus solely on this compound, this information cannot be used as a substitute. Therefore, it is not possible to provide an article on the preclinical efficacy of this specific compound at this time.

Preclinical Efficacy Studies of 5 1 Piperazinylcarbonyl Oxindol in Disease Models

Advanced In Vitro Models for Preclinical Assessment

Organ-on-a-Chip and 3D Cell Culture Systems for Complex Tissue Modeling

The transition from traditional two-dimensional (2D) cell culture to three-dimensional (3D) systems and organ-on-a-chip technology represents a significant leap forward in creating more physiologically relevant environments for drug testing. These models offer the potential for more accurate predictions of a compound's efficacy and toxicity before it reaches clinical trials. europa.euduke.edu

Organ-on-a-chip platforms are microfluidic devices that contain living cells in continuously perfused microchambers, aiming to simulate the structure and function of human organs. europa.eu This technology allows for the study of complex physiological processes in a controlled laboratory setting. For a compound like 5-(1-Piperazinylcarbonyl)oxindol, which is part of the broader oxindole (B195798) family known for its potential as kinase inhibitors in cancer therapy, an organ-on-a-chip model could provide invaluable insights. scielo.brdigitellinc.com For instance, a "tumor-on-a-chip" could be developed to assess the anti-proliferative and anti-angiogenic effects of the compound on a 3D tumor microenvironment, complete with vasculature and stromal cells.

Similarly, 3D cell culture systems, such as spheroids or organoids, allow cells to interact with each other and the extracellular matrix in a manner that more closely resembles native tissue. This three-dimensional architecture is crucial for studying the effects of a drug on cell signaling, proliferation, and apoptosis in a context that is more predictive of in vivo responses.

As of the current literature review, specific preclinical efficacy studies of this compound utilizing organ-on-a-chip or dedicated 3D cell culture systems for complex tissue modeling have not been published. The following table hypothetically outlines the types of parameters that could be assessed if such studies were to be conducted.

| Model System | Cell Types | Key Parameters for Efficacy Assessment | Potential Findings for this compound |

| Tumor-on-a-Chip | Cancer cells (e.g., breast, colon), Endothelial cells, Fibroblasts | Tumor spheroid growth inhibition, Anti-angiogenic activity (vascular network disruption), Cell viability and apoptosis rates, Biomarker expression (e.g., Ki-67, cleaved caspase-3) | Determination of direct cytotoxic effects on tumor cells and inhibition of new blood vessel formation within the tumor microenvironment. |

| Liver-on-a-Chip | Primary human hepatocytes, Stellate cells, Kupffer cells | Metabolic stability of the compound, Potential for drug-induced liver injury (DILI) through markers like ALT and AST, Cytochrome P450 induction/inhibition | Assessment of hepatic metabolism and potential hepatotoxicity, providing crucial safety data early in the development process. |

| Kidney-on-a-Chip | Proximal tubule epithelial cells, Glomerular podocytes | Nephrotoxicity assessment (e.g., KIM-1, NGAL markers), Drug clearance and transport mechanisms | Evaluation of potential kidney toxicity and understanding of the compound's renal disposition. |

Co-culture Systems for Cell-Cell Interaction Studies

Co-culture systems are fundamental in understanding the intricate communication between different cell types that influences disease progression and therapeutic response. These systems can range from simple 2D co-cultures to more complex 3D models where different cell populations are spatially organized to mimic their in vivo arrangement. The interactions between tumor cells and the surrounding stromal and immune cells, for example, are known to play a critical role in cancer development and resistance to therapy.

For a compound like this compound, investigating its effects in co-culture systems would be essential to understand its full mechanism of action. The oxindole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been explored for a wide range of biological activities. digitellinc.com Therefore, understanding how this compound modulates the dialogue between different cell types is of high interest.

Currently, there is a lack of published research specifically detailing the preclinical efficacy of this compound in co-culture systems designed for cell-cell interaction studies. Hypothetical experimental setups and their potential outcomes are presented in the table below to illustrate how such studies could be designed.

| Co-culture Model | Cell Types Involved | Research Question Addressed | Potential Insights for this compound |

| Tumor-Fibroblast Co-culture | Cancer cells, Cancer-Associated Fibroblasts (CAFs) | Does the compound affect the pro-tumorigenic signaling between cancer cells and CAFs? | Elucidation of whether the compound can disrupt the supportive stromal environment that promotes tumor growth and invasion. |

| Tumor-Immune Cell Co-culture | Cancer cells, T-lymphocytes, Macrophages | Can the compound modulate the immune response towards the tumor? | Investigation of potential immunomodulatory effects, such as enhancing T-cell mediated killing of cancer cells or altering macrophage polarization. |

| Endothelial-Pericyte Co-culture | Human Umbilical Vein Endothelial Cells (HUVECs), Pericytes | Does the compound inhibit the interaction between endothelial cells and pericytes, crucial for blood vessel stabilization? | Assessment of the compound's anti-angiogenic potential by targeting the crosstalk necessary for mature and functional tumor vasculature. |

Future Directions and Translational Perspectives in Oxindole Research

Exploration of Novel Therapeutic Applications for Oxindole (B195798) Derivatives

The therapeutic landscape of oxindole derivatives is continually expanding beyond their well-established roles, such as in oncology with drugs like Sunitinib. researchgate.netrsc.org Researchers are actively investigating novel applications for this versatile scaffold, driven by a deeper understanding of its diverse pharmacological properties.

Key Research Findings:

Broad-Spectrum Biological Activity: Oxindole derivatives have demonstrated a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, antioxidant, and neuroprotective effects. researchgate.netnih.govresearchgate.net This suggests their potential in treating a multitude of diseases.

Enzyme Inhibition: A significant area of exploration is the potent inhibitory activity of oxindole derivatives against various enzymes. For instance, they have shown promise as inhibitors of protein kinases, which are crucial in cancer progression, and indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. nih.gov

Antitubercular Potential: Recent studies have highlighted the potential of oxindole derivatives as effective agents against Mycobacterium tuberculosis, including drug-resistant strains. doi.org

Interactive Data Table: Investigated Therapeutic Areas for Oxindole Derivatives

| Therapeutic Area | Specific Target/Application | Key Findings |

| Oncology | Tyrosine Kinase Inhibition | Sunitinib is a clinically approved multi-targeted tyrosine kinase inhibitor. researchgate.netrsc.org |

| IDO1 Inhibition | Oxindole derivatives show low-micromolar inhibitory activities against the IDO1 enzyme. nih.gov | |

| Infectious Diseases | Antitubercular | Novel derivatives exhibit potent activity against Mycobacterium tuberculosis. doi.org |

| Antiviral | Certain derivatives have demonstrated activity against viruses such as HIV. guidechem.com | |

| Inflammatory Diseases | Anti-inflammatory | Oxindole-based compounds have shown potent anti-inflammatory and analgesic activities. nih.gov |

| Neurological Disorders | Neuroprotection | Some derivatives exhibit neuroprotective properties, suggesting potential for neurodegenerative diseases. nih.gov |

Development of Combination Therapeutic Strategies

To enhance therapeutic efficacy and overcome drug resistance, the development of combination therapies involving oxindole derivatives is a promising avenue. This approach can leverage synergistic interactions between different drugs to achieve better patient outcomes. While specific combination therapies for "5-(1-Piperazinylcarbonyl)oxindol" are not documented, the principle is being explored for the broader class of oxindole derivatives.

Although some combination therapies have shown positive clinical results, their development can be hindered by unpredictable drug-drug interactions, pharmacokinetic challenges, and cumulative toxicity. mdpi.com Multi-target drugs, which can simultaneously inhibit multiple pathways, offer a potential solution to these limitations. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Drug Design

Applications of AI and ML in Oxindole Research:

Virtual Screening: AI/ML algorithms can screen vast libraries of virtual compounds to identify those with a high probability of binding to a specific biological target. nih.gov

ADMET Prediction: Machine learning models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities, reducing the risk of late-stage failures in drug development. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired pharmacological profiles, opening up new possibilities for novel oxindole-based therapeutics. mdpi.com

Interactive Data Table: AI/ML Tools in Drug Discovery

| AI/ML Application | Description | Potential Impact on Oxindole Research |

| High-Throughput Virtual Screening (HTVS) | Uses computational models to rapidly assess large libraries of virtual compounds for potential biological activity. nih.gov | Accelerates the identification of promising oxindole derivatives for further investigation. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops models that correlate the chemical structure of a compound with its biological activity. mdpi.com | Guides the optimization of the oxindole scaffold to enhance potency and selectivity. |

| Predictive ADMET Modeling | Employs machine learning to forecast the pharmacokinetic and toxicological properties of drug candidates. nih.gov | Reduces the likelihood of costly failures in later stages of preclinical and clinical development. |

Roadmap for Further Preclinical Development and Mechanistic Validation

The preclinical development of a novel oxindole derivative like "this compound" would follow a structured roadmap to ensure its safety and efficacy before entering human trials. This process involves a series of in vitro and in vivo studies to thoroughly characterize the compound.

A Hypothetical Preclinical Development Roadmap:

In Vitro Characterization:

Target Engagement and Potency: Confirming the binding affinity and inhibitory concentration (IC50) against the intended biological target.

Selectivity Profiling: Assessing the activity against a panel of related and unrelated targets to determine specificity and potential off-target effects.

Cell-Based Assays: Evaluating the compound's efficacy in relevant cell models of the target disease.

In Vitro ADME Studies: Investigating metabolic stability, permeability, and potential for drug-drug interactions using in vitro systems.

In Vivo Efficacy Studies:

Animal Model Selection: Choosing an appropriate animal model that recapitulates key aspects of the human disease.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing the relationship between drug exposure and the pharmacological response to guide dose selection.

Efficacy Assessment: Evaluating the therapeutic effect of the compound in the chosen animal model.

Safety and Toxicology Studies:

In Vitro Toxicology: Assessing potential cytotoxicity, genotoxicity, and other toxic effects in cell-based assays.

In Vivo Toxicology: Conducting single-dose and repeat-dose toxicity studies in at least two animal species (one rodent, one non-rodent) to identify potential target organs of toxicity and establish a safe starting dose for human trials.

Mechanistic Validation:

Target Validation: Employing techniques such as molecular docking, crystallography, or genetic knockdown to confirm the mechanism of action at the molecular level.

Biomarker Identification: Identifying and validating biomarkers that can be used to monitor the drug's activity and patient response in subsequent clinical trials.

Successful completion of this comprehensive preclinical program is essential to support an Investigational New Drug (IND) application and the initiation of clinical studies.

Q & A

Q. What are the common synthetic routes for 5-(1-Piperazinylcarbonyl)oxindol, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling oxindol derivatives with piperazine-containing reagents. Key steps include:

- Benzylation of the indole nitrogen to stabilize the core structure (e.g., using benzyl chloride under basic conditions) .

- Carbonyl activation via reagents like EDCI or DCC to facilitate piperazine attachment .

- Optimization of solvent and temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C enhance coupling efficiency .

Critical factors include protecting group strategies for the oxindol nitrogen and purification via column chromatography to isolate the product from byproducts like unreacted benzyl chloride or piperazine dimerization products.

Q. How can structural characterization of this compound derivatives be performed to confirm regioselectivity?

- 1H/13C-NMR spectroscopy : Focus on chemical shifts of the piperazine protons (δ 3.19–3.49 ppm) and the oxindol carbonyl carbon (δ ~165 ppm) .

- X-ray crystallography : Resolves stereochemical ambiguities, particularly for chiral centers introduced during synthesis .

- Mass spectrometry (HRMS) : Validates molecular formula, especially for derivatives with fluorinated or isotopic labels .

Q. What in vitro assays are recommended for screening the biological activity of this compound derivatives?

- Anticancer activity : Use MTT assays on cancer cell lines (e.g., MCF-7 for breast cancer) with IC50 calculations .

- Antiviral activity : Plaque reduction assays against RNA viruses (e.g., influenza A) .

- Enzyme inhibition : Fluorescence-based assays for targets like HIV-1 reverse transcriptase or Plasmodium falciparum lactate dehydrogenase .

Advanced Research Questions

Q. How can reaction conditions be optimized for tandem radical addition/cyclization to synthesize this compound under flow chemistry?

- Photo-Fenton conditions : UV light (365 nm) and Fe²⁺/H₂O₂ in formamide enable rapid radical generation, reducing reaction time from hours (batch) to minutes (flow) .

- Residence time control : Adjust flow rates (0.5–2 mL/min) to balance radical lifetime and product stability .

- Byproduct mitigation : Use scavengers like TEMPO to suppress undesired dimerization .

Q. How should researchers address contradictions in reported IC50 values for this compound derivatives across different studies?

- Replicate assay protocols : Standardize cell lines (e.g., HCT-116 vs. HeLa), serum concentrations, and incubation times .

- Control for metabolic interference : Test compounds in the presence of liver microsomes to assess stability .

- Statistical validation : Apply ANOVA to compare datasets, considering batch-to-batch variability in compound purity .

Q. What strategies enhance the bioavailability of this compound derivatives without compromising target affinity?

- Prodrug design : Introduce ester or phosphate groups at the piperazine nitrogen to improve solubility .

- Lipophilicity modulation : Replace benzyl groups with trifluoromethyl or tert-butyl substituents to balance LogP values .

- Co-crystallization studies : Identify co-solvents (e.g., PEG 400) that enhance dissolution rates .

Q. How can molecular docking and MD simulations elucidate the mechanism of Cyclin D1 inhibition by this compound?

Q. What analytical techniques resolve stereochemical challenges in synthesizing chiral this compound derivatives?

- Chiral HPLC : Use amylose-based columns (Chiralpak IA) with hexane/IPA gradients to separate enantiomers .

- VCD spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra for absolute configuration assignment .

Q. How do oxidation pathways and intermediates influence the stability of this compound during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.